![molecular formula C8H7BrN2O2 B3038060 5-Bromo-6-nitro-2,3-dihydro-1H-indole CAS No. 72159-65-0](/img/structure/B3038060.png)
5-Bromo-6-nitro-2,3-dihydro-1H-indole
Overview
Description
5-Bromo-6-nitro-2,3-dihydro-1H-indole is a compound that belongs to the class of organic compounds known as indolines . Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Molecular Structure Analysis
The molecular formula of 5-Bromo-6-nitro-2,3-dihydro-1H-indole is C8H7BrN2O2 . It’s a brominated indoline derivative and a product of biocatalyzed halogenation of nucleobase analogs .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-nitro-2,3-dihydro-1H-indole are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
- Research : Researchers have investigated the cytotoxic effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole against cancer cell lines. Its mechanism of action and potential as a chemotherapeutic agent are areas of active study .
- Research : Scientists have explored the antibacterial and antifungal effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole. Investigations include its efficacy against specific pathogens and potential mechanisms of action .
- Research : Studies have examined whether 5-Bromo-6-nitro-2,3-dihydro-1H-indole has neuroprotective effects. Researchers investigate its impact on neuronal health, neurotransmitter systems, and neurodegenerative diseases .
- Research : Scientists have evaluated the anti-inflammatory effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole in animal models or cell cultures. This includes assessing its impact on inflammatory pathways and cytokine production .
- Research : Investigations have explored whether 5-Bromo-6-nitro-2,3-dihydro-1H-indole can inhibit HIV-1 replication. Molecular docking studies provide insights into its potential as an anti-HIV agent .
- Research : Researchers have studied the effects of 5-Bromo-6-nitro-2,3-dihydro-1H-indole on plant growth, development, and hormone regulation. It may act as a plant growth regulator or mimic natural plant hormones .
- Research : The chemical community investigates efficient methods to synthesize 5-Bromo-6-nitro-2,3-dihydro-1H-indole. Novel approaches enhance accessibility and scalability .
Anticancer Activity
Antimicrobial Properties
Neuroprotective Potential
Anti-inflammatory Activity
HIV-1 Inhibition
Plant Growth Regulation
Synthetic Methodology
Other Applications
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 5-Bromo-6-nitro-2,3-dihydro-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The brominated indoline derivative, a related compound, is used in the synthetic preparation of biologically active compounds such as selective human β3 adrenergic receptor agonists .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, 6-bromoisatin, a related compound, has been found to inhibit colon cancer cell proliferation and induce apoptosis, preventing early-stage tumor formation in a colorectal cancer rodent model .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as light and temperature .
properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGMLXPMPPWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-nitroindoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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